4-Nitrophenylhydrazine

Overview

Description

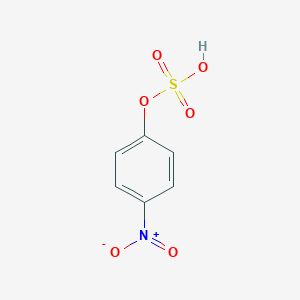

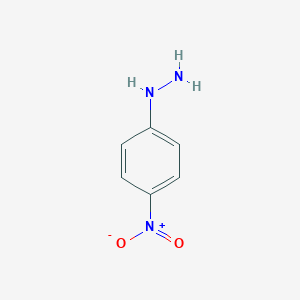

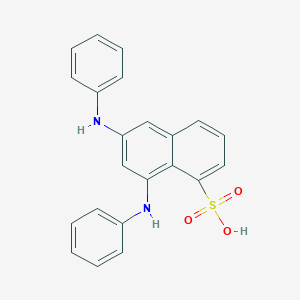

4-Nitrophenylhydrazine is a member of the phenylhydrazine class, characterized by a phenylhydrazine structure substituted at the 4-position by a nitro group. This compound is known for its orange-red crystalline appearance and is primarily used as a reagent in various chemical reactions .

Mechanism of Action

Target of Action

4-Nitrophenylhydrazine, also known as (4-Nitrophenyl)hydrazine, is a member of the class of phenylhydrazines

Mode of Action

It is synthesized from the diazonium salt of 4-nitroaniline . The mechanisms suggest that hydrochloric acid (HCl) is used, and the chloride ion bonds to the diazonium ion. Then, sodium sulfite (Na2SO3) and tin(II) chloride (SnCl2) are used to convert this into this compound .

Biochemical Pathways

It is known to be used as a reagent for ketones and aliphatic aldehydes , suggesting that it may interact with these compounds in biochemical pathways.

Result of Action

It is known to be a mutagen , an agent that increases the frequency of mutations above the normal background level, usually by interacting directly with DNA and causing it damage, including base substitution .

Action Environment

The action of this compound can be influenced by environmental factors. It is a powerful explosive and can self-ignite in the presence of contaminants . Its auto-ignition temperature may vary, similar to that of hydrazine, which has an autoignition as low as 74°C in contact with iron rust . It is also sensitive to friction in the dry state .

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of 4-Nitrophenylhydrazine are not fully understood. It is known to be involved in various biochemical reactions. For instance, it has been used as a derivatization agent for the simultaneous quantification of five important stereoisomeric hexoses .

Cellular Effects

It is known that nitro-substituted aryl hydrazines can have potential anticancer activity

Molecular Mechanism

It is suggested that it might be involved in the synthesis from the diazonium salt of 4-nitroaniline

Temporal Effects in Laboratory Settings

It is known that it is a solid compound that contains ≥30% water as a stabilizer

Metabolic Pathways

It is known that hexoses, which this compound has been used to quantify, participate in many metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrophenylhydrazine can be synthesized through the reaction of 4-nitroaniline with sodium nitrite and hydrochloric acid, followed by reduction with tin(II) chloride in an aqueous medium . The reaction conditions typically involve maintaining a low temperature to ensure the stability of the intermediate compounds.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The compound is often stabilized with water to prevent explosive decomposition .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenylhydrazine undergoes various chemical reactions, including:

Reduction: It can be reduced to 4-aminophenylhydrazine using reducing agents like tin(II) chloride.

Substitution: It reacts with carbonyl compounds to form hydrazones, which are useful in identifying aldehydes and ketones.

Common Reagents and Conditions:

Reducing Agents: Tin(II) chloride, hydrogen gas.

Reaction Conditions: Typically carried out in aqueous or alcoholic solutions at controlled temperatures.

Major Products:

Hydrazones: Formed from the reaction with carbonyl compounds.

Aminophenylhydrazine: Formed through reduction reactions.

Scientific Research Applications

4-Nitrophenylhydrazine has diverse applications in scientific research:

Chemistry: Used as a reagent for the detection and analysis of carbonyl compounds.

Biology: Employed in the study of enzyme inhibition and protein modification.

Medicine: Investigated for its potential anticancer properties.

Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

- Phenylhydrazine

- 2-Nitrophenylhydrazine

- 3-Nitrophenylhydrazine

- 2,4-Dinitrophenylhydrazine

Comparison: 4-Nitrophenylhydrazine is unique due to its nitro group at the 4-position, which enhances its reactivity with carbonyl compounds compared to other phenylhydrazines. This makes it particularly useful in analytical chemistry for the detection of aldehydes and ketones .

Properties

IUPAC Name |

(4-nitrophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-8-5-1-3-6(4-2-5)9(10)11/h1-4,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVPXBDOWDXXEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Record name | 4-NITROPHENYLHYDRAZINE, [WETTED WITH NOT LESS THAN 30% WATER BY MASS] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/26001 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

636-99-7 (hydrochloride) | |

| Record name | 4-Nitrophenylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4059207 | |

| Record name | Hydrazine, (4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-Nitrophenylhydrazine is a orange-red leaflet or needles wetted with water. It will emit toxic oxides of nitrogen when heated to decomposition. It is slightly heavier than water and insoluble in water. It may be irritating to skin, eyes and mucous membranes. It may be toxic by ingestion. It may be explosive and sensitive to friction in the dry state. It is used as a reagent for ketones and aliphatic aldehydes., Orange-red solid; [Merck Index] Orange crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 4-NITROPHENYLHYDRAZINE, [WETTED WITH NOT LESS THAN 30% WATER BY MASS] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/26001 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (4-Nitrophenyl)hydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11204 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000946 [mmHg] | |

| Record name | (4-Nitrophenyl)hydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11204 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

100-16-3 | |

| Record name | 4-NITROPHENYLHYDRAZINE, [WETTED WITH NOT LESS THAN 30% WATER BY MASS] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/26001 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (4-Nitrophenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Nitrophenyl)hydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, (4-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine, (4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4-NITROPHENYL)HYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I8586432K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 4-Nitrophenylhydrazine primarily acts as a nucleophile, reacting with carbonyl groups, particularly aldehydes and ketones. This reaction forms hydrazones, which often exhibit distinct spectral properties and can be used for identification and characterization purposes. [, , , , , , ] For instance, it reacts with dehydroacetic acid (DAA) to form a hydrazone with a higher molar absorptivity than DAA itself, enabling more sensitive detection. [] In the context of enzymes, this compound has been used as an active-site labeling agent for soybean lipoxygenase 1, providing insights into the enzyme's structure and iron-binding site. []

A:

- Spectroscopic Data:

- IR: Characteristic peaks for N-H stretching (3300-3200 cm-1) and C=N stretching (1630 cm-1) are observed in hydrazones formed with this compound. []

- NMR: The presence of distinct chemical shifts and coupling constants in 1H and 13C NMR helps identify the cyclic and acyclic forms of arylhydrazones, including those derived from this compound. [] The nitro and hydrazine substituents on the aromatic ring cause characteristic shifts in the NMR spectrum. [, ]

A: While this compound is not typically employed as a catalyst itself, its reactions can be influenced by catalysts. For example, the oxidative degradation of 4-nitrophenylhydrazones of disaccharides to 3-O-hexosylpentoses can be catalyzed by molybdate ions in the presence of hydrogen peroxide. [] This highlights the potential for utilizing this compound in catalytic systems for specific transformations. Further research is necessary to fully explore its potential catalytic applications and optimize reaction conditions.

A: Computational studies have been instrumental in understanding the protonation behavior of this compound. Using semiempirical and ab initio calculations, researchers determined that protonation occurs preferentially at the primary amine nitrogen. [] These calculations provide valuable insights into the reactivity and properties of this compound, complementing experimental findings and guiding further research. []

A: The nitro group at the para position significantly influences the reactivity and properties of this compound. It enhances the electrophilicity of the aromatic ring and influences the acidity of the hydrazine moiety. [] The electron-withdrawing nature of the nitro group also affects the stability and spectral characteristics of the hydrazones formed. [, , ] Modifications to the substituents on the aromatic ring can alter the reactivity, stability, and potential biological activity of the molecule. [, , ]

A: this compound is known to be sensitive to light and heat, potentially leading to decomposition. [] Proper storage conditions, such as protecting it from light and storing it at low temperatures, are crucial for maintaining its stability. Formulation strategies to improve stability could involve using appropriate solvents, antioxidants, or encapsulating the compound in a protective matrix. [, ]

A: this compound is classified as a hazardous substance due to its potential mutagenicity and toxicity. [, ] Handling and disposal of this compound require adherence to strict safety protocols and regulations. Researchers should consult and comply with relevant safety data sheets (SDS) and local regulations for safe handling, storage, and disposal. [, ]

A: While the provided texts don't offer a detailed historical account of this compound research, they highlight its longstanding use as a derivatizing agent for carbonyl compounds, tracing back to Emil Fischer's work on sugar arylhydrazones. [, ] The development and application of various spectroscopic techniques, particularly NMR, marked a significant milestone, enabling detailed structural characterization and analysis of this compound derivatives. [, , ] Further milestones likely involve understanding the compound's reactivity, exploring its applications in various fields, and addressing its safety concerns.

A: The research on this compound spans across multiple disciplines, including organic chemistry, analytical chemistry, biochemistry, and materials science. [, , , ] The knowledge gained from studying its reactivity, stability, and interactions with other molecules has implications for diverse applications. For example, its use in analytical techniques like spectrophotometry aids in quantifying other compounds. [, , ] Furthermore, its interaction with enzymes provides insights into their structure and function, bridging the gap between chemistry and biology. [, ] The continued exploration of this compound's properties and applications encourages cross-disciplinary collaboration and fosters innovation in various fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B89525.png)